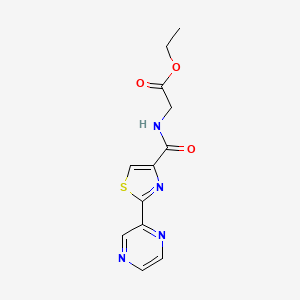

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-[(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-2-19-10(17)6-15-11(18)9-7-20-12(16-9)8-5-13-3-4-14-8/h3-5,7H,2,6H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXAKGSAOSQLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CSC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form 2-(pyrazin-2-yl)thiazole-4-carboxamide. Finally, the carboxamide is esterified with ethyl bromoacetate to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its anti-inflammatory and antitumor activities.

Industry: Utilized in the development of new materials with specific chemical properties

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in tumor cells .

Comparación Con Compuestos Similares

Research Findings and Limitations

- Synthetic Flexibility : The compound’s ester and amide groups allow for straightforward derivatization, as shown in ’s hydrazine-carbothioamide coupling strategy .

- Activity Gaps : While structural analogs exhibit anticancer and analgesic activities, direct biological data for the target compound are absent in the provided evidence. Extrapolation suggests moderate efficacy due to its balanced physicochemical profile.

Actividad Biológica

Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-tubercular applications. This article delves into the compound's synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₃S |

| Molecular Weight | 292.32 g/mol |

| CAS Number | 1235387-20-8 |

| Density | Not available |

| Boiling Point | Not available |

The compound features a combination of thiazole and pyrazine rings, which contribute to its unique biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazine Ring : Cyclization of appropriate precursors under controlled conditions.

- Synthesis of the Thiazole Ring : Reaction of α-haloketones with thioamides.

- Coupling Reactions : Final coupling of synthesized intermediates using reagents like EDCI or DCC in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, including Mycobacterium tuberculosis. The compound's mechanism of action appears to involve inhibition of bacterial growth through interference with essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective concentrations against M. tuberculosis.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on human cells, showing low toxicity at effective concentrations.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Anti-Tubercular Activity : A series of derivatives were synthesized and tested for their anti-tubercular properties, with some exhibiting IC50 values as low as 1.35 μM against M. tuberculosis H37Ra .

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives based on this compound had inhibition zones against pathogens such as Staphylococcus aureus, with significant bactericidal effects observed .

The proposed mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.

- Disruption of Biofilm Formation : It has been noted to affect biofilm formation in bacterial cultures, enhancing its potential as an antimicrobial agent.

Comparative Analysis

This compound can be compared with similar compounds such as 2-Aminothiazoles and Benzimidazole derivatives, which also exhibit antimicrobial properties but may differ in efficacy and specificity against certain pathogens.

| Compound Type | Notable Activities | Efficacy Comparison |

|---|---|---|

| Ethyl 2-(...) | Antimicrobial, Anti-tubercular | High efficacy against M. tuberculosis |

| 2-Aminothiazoles | Antibacterial against various strains | Moderate efficacy |

| Benzimidazole Derivatives | Antimicrobial, Cytotoxic | Varies widely |

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-(2-(pyrazin-2-yl)thiazole-4-carboxamido)acetate?

A typical synthesis involves coupling a thiazole-4-carboxylic acid derivative with a pyrazine-containing amine under reflux conditions. For example, similar thiazole derivatives are synthesized by refluxing benzothioamide with ethyl 4-bromo-3-oxobutanoate in ethanol, followed by ether extraction and purification via anhydrous sodium sulfate . Chromatography (e.g., silica gel column) and recrystallization (e.g., using ethanol or ethyl acetate/petroleum ether mixtures) are critical for isolating high-purity products .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C) to confirm backbone structure and substituent positions.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular weight validation.

Microanalysis (elemental analysis) within 0.4% of theoretical values ensures purity . For advanced structural confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles .

Q. How is preliminary biological activity screening conducted for this compound?

Initial assays focus on:

- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines.

- Enzyme inhibition : Kinase or protease inhibition studies.

Structural analogs with thiazole and pyrazine moieties have shown promise in targeting microbial and cancer pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature control : Reflux at 70–80°C minimizes side reactions (e.g., ester hydrolysis) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Catalysts : Use 4-dimethylaminopyridine (DMAP) or triethylamine to activate carboxyl groups during amide bond formation .

- Workup : Sequential washing (e.g., 1% HCl followed by water) removes unreacted starting materials . Design of Experiments (DoE) can systematically vary parameters (time, molar ratios) for optimization.

Q. How do structural ambiguities in this compound get resolved computationally and experimentally?

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding). SHELX software refines diffraction data (e.g., Rgt < 0.05) .

- DFT calculations : Use hybrid functionals (e.g., B3LYP) to model electronic properties and validate experimental bond parameters . For example, Becke’s exchange-correlation functional predicts thermochemical data with <3 kcal/mol error .

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?

- Derivatization : Modify the pyrazine or thiazole rings (e.g., fluorination at the pyrazine 3-position) to assess electronic effects .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features.

- Docking studies : Use PyMOL or AutoDock to predict binding modes with targets (e.g., fungal CYP51 or bacterial topoisomerases) .

Q. How should researchers address contradictions in reported bioactivity data?

- Control experiments : Verify assay conditions (e.g., pH, solvent DMSO concentration) to rule out false positives.

- Meta-analysis : Compare IC50 values across studies using standardized units (µM vs. µg/mL).

- Mechanistic follow-up : Use knockout strains or enzyme inhibition assays to confirm target specificity .

Methodological Considerations

- Synthetic Challenges : Impurities from incomplete coupling require iterative TLC monitoring and gradient chromatography .

- Stability Studies : Assess hydrolytic degradation (e.g., ester cleavage in PBS buffer at 37°C) via HPLC .

- Data Reproducibility : Publish full crystallographic data (CIF files) and DFT input parameters to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.